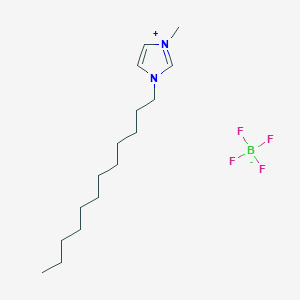

1-Dodecyl-3-methylimidazolium tetrafluoroborate

Description

Properties

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBLSHGDRZIBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049253 | |

| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-59-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3HJX2AF8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical properties of 1-Dodecyl-3-methylimidazolium tetrafluoroborate

Executive Summary

1-Dodecyl-3-methylimidazolium tetrafluoroborate (commonly abbreviated as [C12mim][BF4] or [DMIM][BF4] ) represents a specialized class of materials known as Surface-Active Ionic Liquids (SAILs) . Unlike shorter-chain ionic liquids (e.g., [Emim][BF4]) which act primarily as solvents, the dodecyl derivative exhibits pronounced amphiphilic behavior due to the hydrophobic C12 alkyl tail.

Crucially, this compound occupies a unique physicochemical niche: it is water-immiscible (hydrophobic) and exhibits thermotropic liquid crystalline behavior (Smectic A phase) near room temperature. These properties make it a critical candidate for research in supramolecular chemistry , anisotropic conductive materials , and drug delivery systems where it functions not just as a solvent, but as a structural template or active antimicrobial agent.

Molecular Architecture & Synthesis

Structural Analysis

The molecule consists of a planar, positively charged imidazolium ring substituted with a methyl group at the N3 position and a long dodecyl (C12) hydrocarbon chain at the N1 position. The anion is the non-coordinating, spherical tetrafluoroborate (

-

Cation: 1-Dodecyl-3-methylimidazolium (

) -

Anion: Tetrafluoroborate (

) -

CAS Number: 244193-59-7

-

Molecular Weight: ~338.24 g/mol

Synthesis Protocol (Metathesis)

The synthesis follows a standard anion-exchange (metathesis) pathway. The precursor, 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]), is first synthesized via quaternization and then converted to the tetrafluoroborate salt.

Experimental Workflow

-

Quaternization: React 1-methylimidazole with 1-bromododecane (1:1.1 molar ratio) at 70–80°C for 24–48 hours under inert atmosphere (

). Wash with ethyl acetate to remove unreacted starting materials. Result: [C12mim][Br] (Solid). -

Anion Exchange: Dissolve [C12mim][Br] in distilled water. Add an aqueous solution of Sodium Tetrafluoroborate (

) or Tetrafluoroboric acid ( -

Phase Separation: Unlike short-chain homologs, [C12mim][BF4] is water-immiscible . A separate organic phase will form immediately upon anion exchange.

-

Purification: Extract the organic phase with dichloromethane (DCM). Wash the DCM layer repeatedly with deionized water until the aqueous washings are free of bromide ions (test with

). -

Drying: Remove DCM via rotary evaporation. Dry the final product under high vacuum (< 1 mbar) at 60–70°C for at least 12 hours to remove trace water and volatiles.

Figure 1: Synthesis pathway for [C12mim][BF4] via anion metathesis.

Physical & Thermodynamic Properties[1][2][3][4][5]

Phase Behavior: The Liquid Crystal State

One of the most defining characteristics of [C12mim][BF4] is its mesomorphism. It is not a simple solid or liquid at ambient conditions but exhibits a Smectic A (SmA) liquid crystalline phase.

-

Melting Point (Crystal

SmA): ~26.4 °C (299.6 K) -

Clearing Point (SmA

Isotropic Liquid): ~38.4 °C (311.6 K)

Implication: In a standard laboratory environment (20–25°C), the material appears as a waxy solid or semi-solid. Upon slight heating (e.g., holding the vial in a hand), it transitions into a turbid, viscous liquid crystalline phase before becoming a clear isotropic liquid above 38°C. This behavior is driven by the nanosegregation of the polar imidazolium heads and the non-polar dodecyl tails.

Solubility & Miscibility

The combination of a long alkyl chain (C12) and the

| Solvent | Solubility Status | Notes |

| Water | Immiscible | Forms a biphasic system. |

| Dichloromethane | Soluble | Preferred solvent for extraction. |

| DMSO | Soluble | Used for biological assays. |

| Ethanol | Soluble | Good for processing. |

| Hexane | Immiscible | The ionic headgroup prevents solubility in non-polar alkanes. |

Thermal Stability

[C12mim][BF4] exhibits high thermal stability, characteristic of imidazolium salts.

-

Decomposition Onset (

): > 300 °C[1][2] -

Peak Decomposition: ~350 °C – 400 °C

-

Mechanism: Thermal degradation typically proceeds via nucleophilic attack of the anion on the cation or Hofmann elimination of the alkyl chain.

Surfactant Properties & Drug Delivery Applications

The "Water-Immiscible" Surfactant

Because [C12mim][BF4] is not water-soluble, it does not have a classical Critical Micelle Concentration (CMC) in pure water in the same way its chloride analog does. Instead, it behaves as a lipophilic surfactant. However, it can be dispersed in water using co-solvents or by forming inclusion complexes .

Beta-Cyclodextrin (β-CD) Complexation

To utilize [C12mim][BF4] in aqueous biological environments (e.g., as an antimicrobial), it is often complexed with

-

Mechanism: The hydrophobic C12 tail inserts into the hydrophobic cavity of the

-CD torus. -

Result: The [C12mim][BF4]/

-CD complex is water-soluble, effectively "hiding" the hydrophobic tail while exposing the hydrophilic CD exterior and the ionic headgroup. -

Application: This complex retains the antimicrobial potency of the IL but significantly reduces its cytotoxicity toward mammalian cells (e.g., reduced hemolytic activity).

Antimicrobial Mechanism

The long alkyl chain allows the cation to penetrate microbial cell membranes.

-

Adsorption: Electrostatic attraction between the cationic imidazolium head and the negatively charged bacterial cell wall.

-

Insertion: The C12 tail penetrates the lipid bilayer (hydrophobic effect).

-

Disruption: This causes membrane destabilization, leakage of intracellular content, and cell death.

Figure 2: Solubilization and delivery mechanism of [C12mim][BF4] via Cyclodextrin complexation.

Summary of Key Physical Data

| Property | Value / Description | Reliability Level |

| Molecular Formula | Definite | |

| Molar Mass | 338.24 g/mol | Definite |

| Appearance | Light yellow/brown waxy solid or viscous liquid | Observation |

| Phase State (25°C) | Smectic A (Liquid Crystal) / Solid | Experimental |

| Melting Point | 26–28 °C | Experimental |

| Density | ~1.0 – 1.05 g/cm³ (Estimated from homologs) | Extrapolated |

| Viscosity | High (Non-Newtonian in LC phase) | Qualitative |

| Water Solubility | Immiscible (Hydrophobic) | Experimental |

| Electrochemical Window | ~4.0 – 4.5 V | Typical for Imidazolium |

| Thermal Stability | Stable up to ~300 °C | Experimental |

References

-

Hodyna, D., et al. (2016). "Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex." Chemical Engineering Journal, 284, 1136–1145.[3]

- Corvo, M. C., et al. (2013). "Solvation of this compound in Water: An NMR Study." Journal of Physical Chemistry B.

-

Saielli, G., et al. (2015). "Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations." MDPI Crystals.

- Iolitec Ionic Liquids. "Technical Data Sheet: this compound.

- Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of some long-chain imidazolium and pyridinium salts." European Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Thermal Stability of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIM][BF4])

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Dodecyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C12MIM][BF4]. As ionic liquids (ILs) are increasingly integrated into sensitive applications within pharmaceutical development and materials science, a thorough understanding of their operational temperature limits is paramount. This document consolidates current knowledge on the decomposition behavior of [C12MIM][BF4], detailing the principles of its measurement via thermogravimetric analysis (TGA), outlining a robust experimental protocol, and discussing the key factors that influence its thermal degradation. The guide is intended for researchers, chemists, and drug development professionals who utilize or are considering the application of this versatile ionic liquid.

Introduction: The Imperative of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising alternatives to traditional volatile organic solvents. Within the diverse family of ILs, 1-alkyl-3-methylimidazolium salts are among the most extensively studied.

This compound ([C12MIM][BF4]) is a member of this class, characterized by a cation with a long C12 alkyl chain, which imparts significant hydrophobicity. This property is particularly advantageous in applications such as biocatalysis, drug delivery systems, and as a medium for organic synthesis. However, the viability of [C12MIM][BF4] in these fields is critically dependent on its thermal stability. Exceeding the decomposition temperature can lead to the formation of undesirable byproducts, compromising the integrity of the application and potentially introducing cytotoxic impurities. This guide serves to provide a detailed understanding of the thermal limits of [C12MIM][BF4].

Physicochemical Profile of [C12MIM][BF4]

A foundational understanding of the material's basic properties is essential before delving into its thermal behavior. The key physicochemical properties of [C12MIM][BF4] are summarized in the table below. It is important to note that while some data for the dodecyl derivative is available, other properties are often extrapolated from trends observed in the broader 1-alkyl-3-methylimidazolium tetrafluoroborate series.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₃BF₄N₂ | - |

| Molar Mass | 336.27 g/mol | - |

| Appearance | White to yellow solid | [1] |

| Melting Point | 27-28 °C | [2] |

| Density | Decreases with increasing alkyl chain length. Estimated to be lower than [BMIM][BF4] (1.203 g/cm³ at 25°C). | [3][4] |

| Viscosity | Increases with increasing alkyl chain length. Estimated to be higher than [BMIM][BF4] (103 mPa·s at 25°C). | [4][5] |

Fundamentals of Thermal Decomposition in Imidazolium-Based Ionic Liquids

The thermal decomposition of 1-alkyl-3-methylimidazolium salts is not a simple process of boiling, but rather a chemical degradation. The stability is primarily dictated by the interplay between the cation and the anion. For imidazolium ILs, several decomposition pathways have been identified.

The primary mechanisms for the thermal decomposition of imidazolium-based ionic liquids are nucleophilic substitution (SN2) reactions and elimination reactions. In the case of [C12MIM][BF4], the tetrafluoroborate anion ([BF4]⁻) is a relatively weak nucleophile. The decomposition is therefore more likely initiated by the abstraction of the alkyl groups from the imidazolium cation.

The length of the alkyl chain on the imidazolium cation plays a significant role in the thermal stability. Generally, for 1-alkyl-3-methylimidazolium salts with non-coordinating anions like [BF4]⁻, thermal stability tends to increase with the length of the alkyl chain. This is attributed to the increased van der Waals interactions and the greater energy required to break the longer alkyl chain. However, it is crucial to note that this trend can be reversed with highly nucleophilic anions, where longer alkyl chains can provide more sites for attack.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output is a TGA curve, which plots mass loss against temperature, and its derivative (DTG curve), which shows the rate of mass loss.

The "Why" Behind the Protocol: Ensuring Data Integrity

A meticulously designed TGA protocol is crucial for obtaining reproducible and meaningful data. The choices made in the experimental setup are not arbitrary; they are designed to isolate the decomposition process from other potential mass loss events, such as the evaporation of volatile impurities.

-

Inert Atmosphere (Nitrogen): The use of a high-purity nitrogen purge is standard practice. This is to prevent oxidative degradation, which occurs at lower temperatures than thermal decomposition and would not represent the intrinsic stability of the ionic liquid.

-

Initial Isothermal Hold: A low-temperature isothermal step (e.g., at 100-120°C) is incorporated to drive off any absorbed water or residual synthesis solvents. Ionic liquids can be hygroscopic, and the loss of these volatiles during the temperature ramp would be misinterpreted as early-onset decomposition.

-

Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is employed. A rate that is too fast can shift the apparent decomposition temperature to higher values, while a rate that is too slow can be time-consuming and may not be representative of acute thermal stress scenarios.

-

Sample Size: A small sample size (5-10 mg) is used to ensure uniform heating and to minimize thermal gradients within the sample.

Detailed Experimental Protocol for TGA of [C12MIM][BF4]

The following protocol provides a robust method for assessing the thermal stability of [C12MIM][BF4].

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent)

-

Platinum or ceramic sample pans

-

High-purity nitrogen gas supply

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of [C12MIM][BF4] into a clean, tared TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Purging: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Isothermal hold at 110°C for 30 minutes to remove volatile impurities.

-

Ramp the temperature from 110°C to 600°C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. Calculate the derivative of this curve (DTG) to determine the temperature of the maximum rate of decomposition (Tpeak). The onset temperature (Tonset) is typically determined by the intersection of the baseline with the tangent of the decomposition step on the TGA curve.

Thermal Stability Profile of [C12MIM][BF4]

For the 1-alkyl-3-methylimidazolium bromide series, a clear trend of increasing decomposition temperature with increasing alkyl chain length has been demonstrated. For instance, the decomposition temperature increases from 319.96°C for the C12 analogue ([1D3DIM][Br]) to 349.94°C for the C16 analogue ([1D3HIM][Br])[6]. This suggests that the longer dodecyl chain in [C12MIM][BF4] will likely impart greater thermal stability compared to its shorter-chain counterparts like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). Studies on [BMIM][BF4] show it is generally stable up to 300°C, with significant decomposition occurring at higher temperatures[7]. Therefore, it is reasonable to project that the onset of decomposition for high-purity [C12MIM][BF4] under an inert atmosphere is likely to be significantly above 300°C.

It is important to consider that the nature of the anion can influence the effect of the alkyl chain length. For example, in a study on 1-alkyl-2,3-dimethylimidazolium nitrates, the thermal stability was found to decrease with an increasing length of the alkyl chain[1]. This highlights that the decomposition mechanism can be complex and that direct experimental data is always preferable.

Factors Influencing Thermal Stability

The ideal thermal stability determined for a pure ionic liquid can be significantly compromised by several factors:

-

Purity: The presence of impurities, particularly halides from the synthesis process, can drastically reduce the thermal stability of imidazolium-based ionic liquids. Halide anions are more nucleophilic than [BF4]⁻ and can initiate decomposition at lower temperatures.

-

Water Content: Although an initial isothermal hold in TGA can remove water, its presence in bulk material during an application can be detrimental. Water can hydrolyze the [BF4]⁻ anion, especially at elevated temperatures, to produce hydrofluoric acid (HF), which is highly corrosive and can catalyze further decomposition.

-

Atmosphere: As previously mentioned, the presence of oxygen can lead to oxidative degradation at temperatures lower than the onset of thermal decomposition. Therefore, for high-temperature applications, maintaining an inert atmosphere is critical.

Plausible Decomposition Pathways

The thermal decomposition of [C12MIM][BF4] is expected to proceed through pathways common to 1-alkyl-3-methylimidazolium salts. The primary routes are likely to be SN2 nucleophilic attack by the [BF4]⁻ anion (or impurities) on the methyl or dodecyl groups of the cation. This would result in the formation of neutral imidazole species (1-dodecylimidazole or 1-methylimidazole) and the corresponding alkyl fluoride and boron trifluoride. An alternative pathway is Hofmann-type elimination, which would yield an alkene (1-dodecene) and a protonated imidazole.

Conclusion and Outlook

This compound is a thermally robust ionic liquid, with an expected onset of decomposition significantly above 300°C in an inert atmosphere. Its stability is influenced by the long dodecyl chain, which generally imparts greater thermal resistance compared to shorter-chain analogues in the tetrafluoroborate series. However, users must be vigilant about the purity of the material, as residual halides or water can substantially lower its decomposition temperature.

For critical applications in drug development and material science, it is imperative to experimentally verify the thermal stability of each batch of [C12MIM][BF4] using a well-defined TGA protocol as outlined in this guide. Future research should focus on obtaining precise TGA data for a homologous series of 1-alkyl-3-methylimidazolium tetrafluoroborates, including [C12MIM][BF4], to provide a more definitive quantitative analysis of the effect of alkyl chain length on thermal stability.

References

- Feng, R., et al. (2012). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 111(2), 1337-1342.

- Paulechka, Y. U., & Kabo, G. J. (2009). Thermal stability of ionic liquids.

- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.

- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977.

- Wooster, T. J., et al. (2006). Thermal degradation of imidazolium ionic liquids. Green Chemistry, 8(7), 691-696.

- Huddleston, J. G., et al. (2001).

- Rebelo, L. P. N., et al. (2004). A detailed thermodynamic analysis of [C4mim][BF4]+ water as a case study to model ionic liquid aqueous solutions. Green Chemistry, 6(8), 369-381.

- Aljasmi, A., et al. (2022). Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids.

- Gomez, E., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research, 10(4), 84-90.

- Fox, D. M., et al. (2005). TGA decomposition kinetics of 1-butyl-2, 3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. The Journal of Chemical Thermodynamics, 37(9), 900-905.

- Fredlake, C. P., et al. (2004). Thermophysical properties of imidazolium-based ionic liquids.

- Dong, Q., et al. (2019). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4].

- Li, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(23), 7234.

- Iolitec GmbH. (2022).

- Hodyna, D., et al. (2016). Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal, 284, 1136-1145.

- Sigma-Aldrich. (n.d.).

- Iolitec GmbH. (2012).

Sources

Technical Guide: Solubility Profile and Solvation Mechanisms of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate

Executive Summary

1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4]) represents a distinct class of "surfactant-like" ionic liquids (ILs). Unlike short-chain imidazolium salts (e.g., [C4mim][BF4]) which act primarily as polar solvents, [C12mim][BF4] possesses a pronounced amphiphilic character due to its long dodecyl alkyl chain. This dual nature allows it to self-assemble into micelles in aqueous environments and solubilize hydrophobic compounds, making it a critical candidate for drug delivery systems, antimicrobial formulations, and biphasic extraction processes.

This guide provides a deep technical analysis of its solubility behavior, thermodynamic driving forces, and experimental protocols for characterization.

Molecular Architecture & Solvation Mechanisms

The solubility of [C12mim][BF4] is governed by the competition between its ionic headgroup and its hydrophobic tail. This "Janus-faced" molecular structure dictates its interaction with solvents of varying polarity.

-

The Cation ([C12mim]+): The imidazolium ring provides a delocalized positive charge (polar head), while the C12 (dodecyl) chain introduces significant van der Waals / hydrophobic interactions. This chain length is the critical tipping point that transitions the molecule from a simple salt to a surfactant.

-

The Anion ([BF4]-): The tetrafluoroborate anion is weakly coordinating and relatively hydrophobic compared to halides (Cl-, Br-), but hydrophilic compared to bis(trifluoromethylsulfonyl)imide ([NTf2]-). This intermediate hydrophilicity is key to its water solubility behavior (forming micelles rather than immediate phase separation).

Solvation Logic

-

In Water: The hydrophobic effect drives the dodecyl chains to aggregate, minimizing contact with water molecules. This leads to micellization above a Critical Micelle Concentration (CMC).

-

In Polar Organics (DCM, Ethanol): The solvent can solvate both the ionic head (via dipole-ion interactions) and the alkyl tail (via dispersion forces), resulting in high solubility.

-

In Non-Polar Solvents (Hexane): Despite the C12 tail, the strong ionic lattice energy of the headgroup often prevents full miscibility, leading to phase separation or the formation of reverse micelles.

Solubility Profile and Data

The following table summarizes the solubility status of [C12mim][BF4] across a spectrum of solvents relevant to pharmaceutical and chemical processing.

Table 1: Solubility of [C12mim][BF4] in Common Solvents (at 298.15 K)

| Solvent Class | Specific Solvent | Solubility Status | Mechanism / Observation |

| Aqueous | Water | Soluble (Micellar) | Forms clear solution < CMC; aggregates > CMC. Exhibits LCST (phase separation) at elevated temperatures. |

| Chlorinated | Dichloromethane (DCM) | Highly Soluble | "Favorite solvent" for extraction and synthesis. Homogeneous solution. |

| Chloroform | Highly Soluble | Dipole-dipole and dispersion interactions stabilize the ion pair. | |

| Alcohols | Ethanol / Methanol | Soluble | Solvates both ionic head and alkyl tail effectively. |

| Ketones | Acetone | Soluble | Good solvency for the imidazolium ring. |

| Hydrocarbons | Hexane | Insoluble / Poor | Used to wash impurities during synthesis. Lattice energy > Solvation energy. |

| Toluene | Sparingly Soluble | May form emulsions or reverse micelles but generally immiscible in bulk. |

Critical Micelle Concentration (CMC)

In aqueous solutions, [C12mim][BF4] behaves as a cationic surfactant.

-

CMC Range: ~10–15 mM (approx. 1.0 – 1.5 × 10⁻² mol/L) at 25°C.

-

Trend: The CMC is significantly lower than that of shorter chain analogues (e.g., [C10mim][BF4]) due to increased hydrophobicity.

Thermodynamics of Solvation

The dissolution and self-assembly of [C12mim][BF4] are driven by specific thermodynamic parameters.

Entropy-Driven Micellization

The formation of micelles in water is primarily entropy-driven (

-

Mechanism: When the C12 chains are dispersed in water, they force water molecules into an ordered "iceberg" structure around the hydrophobic tail. Upon micellization, the tails aggregate, releasing the structured water molecules back into the bulk. This increase in solvent disorder (entropy) overcomes the enthalpy penalty of aggregation.

Thermomorphism (LCST Behavior)

[C12mim][BF4] aqueous solutions can exhibit Lower Critical Solution Temperature (LCST) behavior.

-

Observation: A clear solution at room temperature may become cloudy (phase separate) upon heating.

-

Cause: At higher temperatures, the hydration shell around the ionic headgroup weakens, and the entropic gain of mixing decreases, leading to macroscopic phase separation. This property is exploitable for "smart" extraction processes.

Experimental Protocols

To validate the solubility and surfactant properties of [C12mim][BF4], the following protocols are recommended.

Protocol A: Determination of Solubility Limit (Dynamic Method)

Objective: To determine the precise solubility limit in organic solvents vs. temperature.

-

Preparation: Weigh ~0.5 g of [C12mim][BF4] into a jacketed glass equilibrium cell.

-

Addition: Add a known mass of solvent (e.g., Toluene).

-

Heating: Heat the mixture under constant stirring until a clear homogeneous phase is observed (dissolution temperature).

-

Cooling: Slowly cool the sample using a programmable thermostat (rate < 2 K/h) while monitoring with a laser scattering device.

-

Detection: Record the temperature at which the laser transmittance drops sharply (Cloud Point). This indicates the onset of phase separation.

-

Iteration: Add more solvent and repeat to construct the T-x phase diagram.

Protocol B: CMC Determination (Conductivity Method)

Objective: To identify the Critical Micelle Concentration in water.[1][2]

-

Setup: Calibrate a precision conductivity meter (e.g., Mettler Toledo) with KCl standards.

-

Titration: Start with 50 mL of deionized water in a thermostated vessel (25°C).

-

Dosing: Aliquot small volumes of a concentrated [C12mim][BF4] stock solution (e.g., 100 mM) into the water.

-

Measurement: Record conductivity (

) after each addition once stabilized (wait ~2 mins). -

Analysis: Plot Conductivity (

) vs. Concentration (-

Result: The plot will show two linear regions with different slopes. The intersection point of these lines is the CMC . The slope decreases after the CMC because micelles are larger and less mobile than free ions.

-

Visualization of Mechanisms

Diagram 1: Solvation & Micellization Pathways

This diagram illustrates the divergent behavior of [C12mim][BF4] in different solvent environments.

Caption: Divergent solvation pathways of [C12mim][BF4] driven by solvent polarity and concentration.

Diagram 2: Experimental Workflow for CMC

Logic flow for determining the Critical Micelle Concentration.

Caption: Step-by-step logic for conductometric determination of CMC.

Applications in Drug Development

The unique solubility profile of [C12mim][BF4] enables specific applications in pharmaceutical research:

-

Solubilization of Hydrophobic Drugs: The micellar core of [C12mim][BF4] can encapsulate poorly water-soluble Active Pharmaceutical Ingredients (APIs), enhancing their bioavailability.

-

Antimicrobial Coatings: Due to the long alkyl chain, [C12mim][BF4] disrupts bacterial cell membranes. It is used in generating antimicrobial films where the IL is embedded in a polymer matrix (often processed using DCM or Ethanol as a co-solvent).

-

Extraction: It serves as a greener alternative to volatile organic solvents for extracting bioactive compounds from plant materials, leveraging its tunable hydrophobicity.

References

-

Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Journal of Chemical & Engineering Data. [Link]

-

Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal. [Link]

-

Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography. Journal of Chromatography A. [Link]

-

Thermomorphic behavior of the ionic liquids [C4mim][FeCl4] and [C12mim][FeCl4]. Dalton Transactions. [Link]

-

PubChem Compound Summary for CID 11461044: 1-Decyl-3-methylimidazolium tetrafluoroborate. (Used for structural and safety verification). [Link]

Sources

Technical Monograph: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIm][BF4])

CAS Number: 244193-59-7 Classification: Surface-Active Ionic Liquid (SAIL)

Executive Summary

1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) represents a critical intersection between ionic liquid (IL) chemistry and surfactant science. Unlike its short-chain analogues (e.g., [BMIm][BF4]), which act primarily as polar solvents, [C12MIm][BF4] possesses a long dodecyl alkyl tail that imparts significant amphiphilicity. This "Surface-Active Ionic Liquid" (SAIL) capability allows it to self-assemble into micelles, making it a potent solubilizer for hydrophobic drug candidates and a phase-transfer catalyst in extraction processes.

This guide provides a rigorous technical analysis of [C12MIm][BF4], focusing on its synthesis, micellization thermodynamics, and critical safety considerations in pharmaceutical applications.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of [C12MIm][BF4] is dictated by the competition between its ionic headgroup (hydrophilic) and its C12 alkyl tail (hydrophobic).

Structure-Property Relationships[1]

-

Cation ([C12MIm]+): The dodecyl chain drives van der Waals aggregation. This chain length (C12) is the "tipping point" where the molecule shifts from being a water-miscible salt to a structure-directing surfactant.

-

Anion ([BF4]-): The tetrafluoroborate anion is weakly coordinating, reducing viscosity compared to halides (Cl/Br). However, it introduces a hydrolysis risk (formation of HF) in acidic/aqueous environments at elevated temperatures.

Key Physicochemical Data

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 338.24 g/mol | Stoichiometric calculations. |

| Physical State (25°C) | Low-melting solid / Viscous Liquid | Melting point is ~26–28°C; often supercools into a liquid. |

| Density | ~1.07 g/cm³ | Phase separation in aqueous extraction (heavier than water). |

| Hydrophobicity | Moderate to High | Forms a separate phase in water at high concentrations but forms micelles at low concentrations. |

| Critical Micelle Conc.[1][2][3] (CMC) | ~2.0 – 4.0 mM (aq) | Significantly lower than SDS (~8 mM), indicating superior efficiency as a surfactant. |

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity [C12MIm][BF4] via anion metathesis from the halide precursor. Precursor: 1-Dodecyl-3-methylimidazolium Bromide ([C12MIm][Br]).

Experimental Workflow (DOT Visualization)

Caption: Anion metathesis workflow converting the bromide precursor to the tetrafluoroborate salt via biphasic extraction.

Detailed Protocol

-

Metathesis: Dissolve 1-dodecyl-3-methylimidazolium bromide (1 eq) in minimal distilled water. Add Sodium Tetrafluoroborate (NaBF4, 1.1 eq) slowly. Stir for 4 hours at room temperature. The solution will become turbid as the hydrophobic [BF4] salt forms.

-

Extraction: Add Dichloromethane (DCM) to extract the IL. The [C12MIm][BF4] will migrate to the organic (DCM) phase; the byproduct (NaBr) remains in the water.

-

Purification (The Silver Nitrate Test): Wash the DCM layer repeatedly with deionized water. After each wash, test the aqueous waste with a drop of AgNO3 solution.

-

Cloudy precipitate: Halides (Br-) are still present. Continue washing.

-

Clear: Halides are removed.

-

-

Drying: Remove DCM via rotary evaporation. Dry the resulting viscous oil/solid in a vacuum oven at 70°C for at least 24 hours to remove trace water. Note: Water content significantly alters viscosity and CMC.

Part 3: The SAIL Advantage (Micellization)

The defining feature of [C12MIm][BF4] is its ability to act as a cationic surfactant. In aqueous solution, the hydrophobic C12 tails aggregate to minimize water contact, forming micelles with a high positive charge density on the surface.

Mechanism of Action[5][6]

-

Below CMC: Monomers exist freely in solution.

-

Above CMC (~3 mM): Spontaneous formation of spherical micelles.

-

Solubilization: Hydrophobic drugs (e.g., Curcumin, Ibuprofen) partition into the lipophilic core of the micelle, increasing apparent water solubility by orders of magnitude.

Micellization Equilibrium (DOT Visualization)

Caption: Thermodynamic transition from monomeric dispersion to drug-encapsulating micelles above the Critical Micelle Concentration.

Part 4: Applications in Drug Development

Nano-Carriers for Poorly Soluble Drugs

[C12MIm][BF4] is utilized to construct "niosomes" or ionic liquid-based micelles. Research indicates it can solubilize compounds like Amphotericin B or Curcumin , which typically require toxic organic solvents. The cationic surface of the micelle also promotes interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

Dispersive Liquid-Liquid Microextraction (DLLME)

In analytical toxicology, [C12MIm][BF4] serves as an extraction solvent.

-

Method: A small volume of IL is dispersed into an aqueous sample containing the analyte.

-

Mechanism: The high surface area of the dispersed IL droplets rapidly extracts the analyte. Centrifugation separates the IL phase for analysis (HPLC/GC).

Part 5: Safety & Toxicity (Critical Assessment)

Warning: Researchers must not conflate "Ionic Liquid" with "Green/Non-toxic."

The "Side Chain Effect"

Toxicity in imidazolium ILs correlates linearly with alkyl chain length.

-

Short Chain (C2-C4): Low cytotoxicity.

-

Long Chain (C12 - [C12MIm]): High Cytotoxicity.

Handling Protocols

-

Personal Protective Equipment (PPE): Nitrile gloves are mandatory. The lipophilic nature allows this compound to penetrate skin barriers more effectively than short-chain salts.

-

Hydrolysis Hazard: Avoid prolonged heating in unbuffered aqueous solutions. The [BF4]- anion can hydrolyze to release Hydrogen Fluoride (HF), a severe contact poison.

-

Disposal: Do not dispose of down the drain. It is toxic to aquatic life (EC50 values for Vibrio fischeri are significantly lower for C12 than C4 analogues).

References

-

Rogalsky, S., et al. (2016).[1] Efficient antimicrobial activity and reduced toxicity of this compound ionic liquid/β-cyclodextrin complex. Chemical Engineering Journal, 284, 1136-1145.[1]

-

Ranke, J., et al. (2004). Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety, 58(3), 396-404.

-

Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews, 37, 123-150.

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

-

Inoue, T., et al. (2007). Surface tension, micellization, and demicellization of 1-alkyl-3-methylimidazolium tetrafluoroborate in aqueous solution. Journal of Colloid and Interface Science, 307(2), 578-591.

Sources

- 1. researchgate.net [researchgate.net]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. agilent.com [agilent.com]

- 4. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of 1-Dodecyl-3-methylimidazolium tetrafluoroborate in organic synthesis.

An In-Depth Guide to the Application of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate in Organic Synthesis

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound, hereafter referred to as [C12MIM][BF4], a versatile ionic liquid with significant applications in modern organic synthesis. We will delve into its unique physicochemical properties and demonstrate its utility as a reaction medium and promoter in several key synthetic transformations. The protocols and insights provided are tailored for researchers, scientists, and professionals in drug development seeking to leverage the advantages of ionic liquids in their work.

Introduction: Understanding the Utility of [C12MIM][BF4]

[C12MIM][BF4] is a salt with a low melting point, composed of a 1-dodecyl-3-methylimidazolium cation ([C12MIM]⁺) and a tetrafluoroborate anion ([BF4]⁻). Its structure is key to its function. The long C12 alkyl chain on the imidazolium ring imparts significant hydrophobicity, creating an amphiphilic character that makes it behave like a surfactant.[1] This, combined with the general properties of ionic liquids—such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds—makes [C12MIM][BF4] an invaluable tool for specialized organic synthesis.[1][2]

These characteristics position it as a "green" alternative to volatile organic compounds (VOCs), not only reducing environmental impact but also simplifying product isolation and enabling the recycling and reuse of the solvent system.[1][3]

Key Physicochemical Properties

| Property | Value / Description | Significance in Synthesis |

| Molecular Formula | C₁₇H₃₁BF₄N₂ | - |

| Molecular Weight | 338.25 g/mol | - |

| Appearance | White to yellow solid | Indicates purity and physical state at STP.[4] |

| Melting Point | 27–28 °C | Allows for reactions at or near room temperature in a liquid state.[1] |

| Vapor Pressure | Negligible | Reduces solvent loss, minimizes worker exposure via inhalation, and is environmentally friendly.[1] |

| Solubility | Water-immiscible | Facilitates easy separation from aqueous phases and product extraction.[1] |

| Amphiphilicity | Possesses both a hydrophobic alkyl tail and a hydrophilic imidazolium head. | Acts as a surfactant, enabling reactions between immiscible phases and promoting micelle formation.[1][5] |

Application in Carbon-Carbon Bond Forming Reactions

The ability of [C12MIM][BF4] to effectively solvate diverse reactants and stabilize charged intermediates makes it a powerful medium for crucial C-C bond-forming reactions.

Knoevenagel Condensation: Synthesis of Substituted Alkenes

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound to yield α,β-unsaturated products. These products are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.

Causality of Experimental Choice: Utilizing an ionic liquid like [C12MIM][BF4] (or its shorter-chain analogue, [bmim][BF4]) as the solvent offers a significant advantage over traditional VOCs.[6] The polar nature of the ionic liquid can accelerate the reaction and stabilize the intermediates, often leading to higher yields in shorter time frames.[3] Furthermore, the non-volatile nature of the ionic liquid allows for reactions at elevated temperatures without solvent loss and facilitates simple product extraction and solvent recycling.[3][7]

Objective: To synthesize 2-benzylidenemalononitrile using [C12MIM][BF4] as a recyclable reaction medium.

Materials:

-

This compound ([C12MIM][BF4])

-

Benzaldehyde

-

Malononitrile

-

Basic catalyst (e.g., piperidine or ethylenediammonium diacetate - EDDA)[6]

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, add [C12MIM][BF4] (5 mL).

-

Add benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg) to the ionic liquid.

-

Add a catalytic amount of piperidine (0.1 mmol, 10 µL).

-

Reaction Execution: Stir the mixture vigorously at room temperature (or heat to 60 °C to ensure the ionic liquid is mobile and to increase reaction rate). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, add 20 mL of diethyl ether to the flask. The product will preferentially dissolve in the ether layer, while the ionic liquid and catalyst remain in a separate phase.

-

Stir the biphasic system for 10 minutes.

-

Separate the ether layer using a separatory funnel. Repeat the extraction with another 20 mL of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product. Purify via recrystallization if necessary.

-

Ionic Liquid Recycling: The remaining ionic liquid phase can be washed with diethyl ether, dried under vacuum to remove residual solvent, and reused for subsequent reactions.

Caption: Workflow for Knoevenagel Condensation in [C12MIM][BF4].

Claisen-Schmidt Condensation: A Route to Chalcones

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and exhibit a wide range of biological activities.[8] The reaction involves the base-catalyzed condensation between an aromatic aldehyde and an aromatic ketone.

Causality of Experimental Choice: The amphiphilic nature of [C12MIM][BF4] is particularly advantageous here. It can act as a phase-transfer catalyst, creating a microemulsion or micellar environment that increases the interfacial area between potentially immiscible reactants and the aqueous base, thereby accelerating the reaction. Conventional methods can require long reaction times (up to 24 hours), whereas specialized techniques are sought to improve efficiency.[9] The use of an ionic liquid medium provides an elegant solution.

Objective: To synthesize 1,3-diphenyl-2-propen-1-one in [C12MIM][BF4].

Materials:

-

This compound ([C12MIM][BF4])

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a 100 mL flask, dissolve acetophenone (1.0 mmol, 120 mg) and benzaldehyde (1.0 mmol, 106 mg) in [C12MIM][BF4] (10 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Reaction Execution: Slowly add the aqueous NaOH solution (2 mL) dropwise with vigorous stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. The formation of a solid precipitate (the chalcone product) may be observed.

-

Product Isolation: Quench the reaction by pouring the mixture into 50 mL of cold water.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with copious cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product in a vacuum oven. The crude chalcone can be recrystallized from ethanol.

-

Ionic Liquid Recovery: The aqueous filtrate contains the ionic liquid. Due to its water-immiscible nature, it can be separated, washed, dried, and reused.

Caption: Role of [C12MIM][BF4] in facilitating Chalcone Synthesis.

Michael Addition: Conjugate Addition Reactions

The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[10][11] It is a fundamental method for forming C-C bonds in a mild and efficient manner.

Causality of Experimental Choice: The use of ionic liquids such as [bmim][BF4] has been shown to be effective for metal-catalyzed Michael additions, for instance, using Ni(acac)₂.[12] The ionic liquid acts as a non-coordinating, polar medium that can stabilize the catalyst and intermediates. A key benefit is the ability to immobilize the catalyst within the ionic liquid phase, allowing for simple decantation or extraction of the product and reuse of the catalyst-IL system.

Objective: To perform the addition of a β-dicarbonyl compound to an α,β-unsaturated ketone in [C12MIM][BF4].

Materials:

-

This compound ([C12MIM][BF4])

-

Nickel(II) acetylacetonate [Ni(acac)₂]

-

Michael Donor (e.g., Acetylacetone)

-

Michael Acceptor (e.g., Methyl vinyl ketone)

-

Solvent for extraction (e.g., Hexane or Diethyl Ether)

Procedure:

-

Catalyst Preparation: In a flask, dissolve Ni(acac)₂ (5 mol%) in [C12MIM][BF4] (3 mL) by stirring at room temperature.

-

Reaction Setup: To this solution, add the Michael donor (e.g., acetylacetone, 1.2 mmol) followed by the Michael acceptor (e.g., methyl vinyl ketone, 1.0 mmol).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or GC-MS.

-

Product Isolation: Upon completion, add 15 mL of hexane. The nonpolar product will be extracted into the hexane layer, while the polar ionic liquid and the nickel catalyst will remain in the IL phase.

-

Separate the hexane layer. Repeat the extraction twice more.

-

Combine the hexane extracts, dry over a drying agent, and remove the solvent under vacuum to obtain the Michael adduct.

-

Catalyst/IL Recycling: The ionic liquid phase containing the catalyst can be immediately reused by adding fresh reactants for a subsequent run.

Caption: Logical relationship in a Ni-catalyzed Michael Addition.

Synthesis and Handling of [C12MIM][BF4]

A reliable protocol is essential for obtaining high-purity ionic liquid, as impurities like halide ions can significantly affect catalytic activity and reaction outcomes.

Protocol: Two-Step Synthesis of [C12MIM][BF4]

This procedure is adapted from standard methods for synthesizing imidazolium-based ionic liquids.[1]

Step 1: Quaternization to form 1-Dodecyl-3-methylimidazolium Bromide

-

In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole (1.0 mol) and 1-bromododecane (1.0 mol).

-

Heat the mixture at 120-140 °C for 2-4 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

The reaction mixture will become a viscous liquid. Cool to room temperature.

-

Wash the resulting viscous product, 1-dodecyl-3-methylimidazolium bromide, with hexane or ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.

-

Remove the residual solvent under reduced pressure.

Step 2: Anion Metathesis

-

Dissolve the 1-dodecyl-3-methylimidazolium bromide from Step 1 in distilled water (100 mL).

-

To this aqueous solution, add tetrafluoroboric acid (HBF₄, 1.0 mol) or a concentrated aqueous solution of sodium tetrafluoroborate (NaBF₄, 1.0 mol).[1] Using NaBF₄ is often preferred for safety and ease of handling.

-

Stir the mixture for 1-2 hours at room temperature. A water-immiscible layer of [C12MIM][BF4] will form.

-

Extract the ionic liquid layer using a suitable organic solvent like dichloromethane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter, and remove the dichloromethane under reduced pressure.

-

For final purification and removal of water, dry the ionic liquid in a high vacuum oven at 70-80 °C for 12 hours.[1] The final product should be a white to light-yellow solid or liquid, depending on purity.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling [C12MIM][BF4] and its precursors.

-

Handling: Although it has low vapor pressure, handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. The substance is not yet fully tested, and risks cannot be excluded if handled inappropriately.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a "green" solvent; it is an active participant in chemical transformations. Its unique amphiphilic nature, combined with its stability and recyclability, enables a range of applications from facilitating reactions in biphasic systems to serving as a stable medium for catalysis. The protocols detailed herein for Knoevenagel condensations, chalcone synthesis, and Michael additions demonstrate its practical utility.

Beyond these core applications, the exceptional solvating and stabilizing properties of [C12MIM][BF4] are being explored in advanced material synthesis, including the preparation of nanoparticles and functional polymers.[13] As the fields of sustainable chemistry and materials science continue to evolve, the role of tunable, functional ionic liquids like [C12MIM][BF4] is set to expand, offering innovative solutions to complex chemical challenges.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.

-

Hodyna, D., et al. (2016). Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal, 284, 1136–1145. [Link]

- International Journal of Pharmaceutical and Phytopharmacological Research.

- SciSpace.

-

ResearchGate. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). [Link]

- Iolitec. (2022).

-

ResearchGate. (2008). Metal Catalyzed Michael Additions in Ionic Liquids. [Link]

-

Dong, B., et al. (2007). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. NIH National Library of Medicine. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

Xu, L., et al. (2004). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. [Link]

-

Dupont, J., et al. (2002). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses. [Link]

-

Smiatek, J., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]

- 4. iolitec.de [iolitec.de]

- 5. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. eijppr.com [eijppr.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

Application Note: Electrochemical Utility of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIm][BF4])

This Application Note is structured to serve as a definitive technical guide for the use of 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) in advanced electrochemical systems. Unlike short-chain ionic liquids, [C12MIm][BF4] is a Surface-Active Ionic Liquid (SAIL) . Its long dodecyl chain imparts amphiphilic properties, making it uniquely effective for corrosion inhibition, electrode surface modification, and nanoparticle dispersion.

Executive Summary & Chemical Profile

This compound ([C12MIm][BF4]) distinguishes itself from common ionic liquids (like [EMIm][BF4] or [BMIm][BF4]) by its extended alkyl chain. This structural feature drives micellization and strong surface adsorption , bridging the gap between traditional electrolytes and cationic surfactants.

Key Electrochemical Characteristics

| Property | Value / Description | Impact on Application |

| Electrochemical Window | ~4.0 – 4.5 V (vs. Ag/AgCl) | Suitable for non-aqueous batteries and sensors; limited by water impurities. |

| Amphiphilicity | Critical Micelle Concentration (CMC) ~2–4 mM | Acts as a surfactant; self-assembles at electrode interfaces. |

| Viscosity | High (>300 cP at 25°C) | rarely used as a bulk solvent; ideal as an additive or surface modifier. |

| Thermal Stability | Stable up to ~300°C | Suitable for high-temperature corrosion environments. |

Critical Protocol: Synthesis & Purification

High-purity [C12MIm][BF4] is essential. Halide impurities (Cl⁻/Br⁻) from precursors drastically reduce the electrochemical window and induce pitting corrosion, negating the inhibitor effect.

Workflow: Metathesis via Anion Exchange

Objective: Convert [C12MIm][Br] to [C12MIm][BF4] with <50 ppm halide content.

-

Precursor Dissolution: Dissolve 0.1 mol of 1-dodecyl-3-methylimidazolium bromide ([C12MIm][Br]) in 100 mL distilled water.

-

Anion Exchange: Add 0.11 mol (10% excess) of Sodium Tetrafluoroborate (NaBF₄) to the solution. Stir vigorously for 24 hours at room temperature.

-

Note: The hydrophobicity of the C12 chain may cause the resulting [BF4] salt to separate as a distinct phase or viscous oil depending on concentration.

-

-

Extraction: Extract the product using Dichloromethane (DCM). The hydrophobic IL prefers the organic phase; inorganic salts (NaBr) remain in the aqueous phase.

-

Washing (Critical): Wash the DCM layer with deionized water (5 x 50 mL) until the aqueous washings show no precipitate with AgNO₃ solution (Silver Nitrate test for halides).

-

Drying: Evaporate DCM using a rotary evaporator. Dry the resulting viscous liquid under high vacuum (10⁻³ mbar) at 70°C for 48 hours to remove trace water.

Application A: Corrosion Inhibition of Carbon Steel

Context: [C12MIm][BF4] is a premier "mixed-type" inhibitor for acidic environments (e.g., 1M HCl pickling solutions). The imidazolium head adsorbs to the metal, while the C12 tail forms a hydrophobic barrier against water and aggressive ions.

Experimental Protocol

Step 1: Electrode Preparation

-

Material: C1018 Carbon Steel working electrode (embedded in epoxy, exposed area ~1 cm²).

-

Polishing: Grind sequentially with SiC paper (400 to 2000 grit). Rinse with acetone and bidistilled water. Dry in warm air.

Step 2: Electrolyte Preparation

-

Blank: 1.0 M HCl solution.

-

Inhibitor Solutions: Prepare [C12MIm][BF4] concentrations of 10, 50, 100, and 500 ppm in 1.0 M HCl.

-

Note: Ensure complete dissolution; sonicate if necessary due to the surfactant nature.

-

Step 3: Electrochemical Measurements (3-Electrode Cell)

-

Setup: Working (Steel), Counter (Platinum mesh), Reference (Ag/AgCl).

-

OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) stabilizes (dE/dt < 1 mV/min).

A. Electrochemical Impedance Spectroscopy (EIS):

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation at OCP.

-

Analysis: Fit data to a Randles equivalent circuit (

). Look for an increase in Charge Transfer Resistance (

B. Potentiodynamic Polarization (Tafel):

-

Scan Range: ±250 mV vs. OCP.

-

Scan Rate: 1 mV/s.

-

Data Output: Determine corrosion current density (

) via Tafel extrapolation.

Data Interpretation & Mechanism

The inhibition efficiency (

Mechanism Visualization: The following diagram illustrates the adsorption mechanism of [C12MIm][BF4] on the steel surface.

Caption: Mechanism of [C12MIm][BF4] corrosion inhibition. The cationic head adsorbs to the negatively charged metal surface, while the hydrophobic C12 tails align to repel corrosive aqueous ions.

Application B: Modified Carbon Paste Electrodes (CPE)

Context: Due to its high viscosity and conductivity, [C12MIm][BF4] acts as an excellent conductive binder in Carbon Paste Electrodes, replacing non-conductive paraffin oil. This enhances electron transfer rates for sensor applications (e.g., dopamine or ascorbic acid detection).

Fabrication Protocol

-

Materials: Graphite powder (<20 µm), [C12MIm][BF4], and Modifier (e.g., Multi-walled Carbon Nanotubes - MWCNTs).

-

Mixing:

-

Mix Graphite and MWCNTs (ratio 90:10 w/w) in a mortar.

-

Add [C12MIm][BF4] dropwise. A typical ratio is 70% Graphite/MWCNT : 30% IL (w/w) .

-

Tip: The mixture should form a homogeneous, shiny paste. If it is too crumbly, add more IL; if too runny, add graphite.

-

-

Packing: Tightly pack the paste into the cavity of a Teflon electrode body (3 mm diameter). Polish the surface on smooth weighing paper until shiny.

-

Activation: Cycle the electrode in 0.1 M H₂SO₄ (cyclic voltammetry, -0.5 to 1.0 V) until stable.

Why this works: The [C12MIm][BF4] provides intrinsic ionic conductivity within the paste, reducing the ohmic drop (

Summary of Experimental Expectations

| Parameter | Standard Result | Troubleshooting |

| Corrosion Efficiency | >85% at 100 ppm (1M HCl) | If low, check OCP stability or IL purity (halides cause pitting). |

| CPE Peak Separation ( | <80 mV for Ferricyanide | If >100 mV, paste is not packed tightly or surface is rough. |

| Solubility | Soluble in DCM, Methanol; Sparingly in Water | Use sonication for aqueous dispersion; avoid non-polar solvents like Hexane. |

Safety & Handling (E-E-A-T)

-

Toxicity: Long-chain ILs like [C12MIm][BF4] exhibit higher toxicity to aquatic life (e.g., Daphnia magna) than short-chain analogs due to increased lipophilicity (membrane penetration).

-

Disposal: Do not dispose of down the drain. Collect as halogenated organic waste.

-

Handling: Wear nitrile gloves. The compound is hygroscopic; store in a desiccator.

References

-

Corrosion Inhibition Mechanism

-

Title: Inhibition of acid corrosion of carbon steel using four imidazolium tetrafluoroborates ionic liquids.[3]

- Source: ResearchG

-

URL:

-

-

Toxicity & Environmental Impact

- Title: Potential toxicity of ionic liquid ([C12mim]BF4)

- Source: PubMed / Chemosphere.

-

URL:

-

Electrochemical Window & Properties

- Title: Electrochemical Windows of Room-Temperature Ionic Liquids

- Source: UC Berkeley / J. Phys. Chem. B.

-

URL:

-

Synthesis of Long-Chain Imidazolium ILs

-

Title: Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex.[2]

- Source: ResearchG

-

URL:

-

Sources

Application Note: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate as an Electrolyte Interface Modifier

[1]

Executive Summary

This guide details the utilization of 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) in electrochemical energy storage systems. Unlike short-chain ionic liquids (e.g., EMIm, BMIm) used primarily as bulk solvents, [C12MIm][BF4] is characterized by its long dodecyl alkyl tail, conferring significant surfactant properties and hydrophobicity.

Strategic Application: Due to its high viscosity (>300 cP at 25°C) and liquid-crystalline behavior near room temperature, [C12MIm][BF4] is not recommended as a standalone solvent for high-rate Li-ion batteries. Instead, it serves two critical high-value functions:

-

Electrolyte Additive (1–5 wt%): Modifies the Solid Electrolyte Interphase (SEI) via self-assembly on electrode surfaces, suppressing dendritic growth.

-

Gel Polymer Electrolyte (GPE) Precursor: Acts as a plasticizer and ion source in PVDF-HFP or PEO matrices, enhancing thermal stability and safety.

Material Characterization & Pre-treatment[1][2]

Physicochemical Properties

The long alkyl chain of [C12MIm][BF4] introduces Van der Waals interactions that significantly alter its transport properties compared to shorter analogs.

| Property | Value / Range | Relevance to Battery Performance |

| Molecular Weight | ~338.24 g/mol | Determines molar concentration in mixtures. |

| Melting Point | 27–32 °C | Semi-solid/liquid crystal at RT; requires heating for homogenous mixing. |

| Viscosity (25°C) | High (>300 cP) | Limits ionic mobility; necessitates use as an additive or in binary mixtures. |

| Electrochem.[1][2][3][4][5][6][7][8] Window | ~4.5 – 5.0 V vs Li/Li⁺ | Suitable for high-voltage cathodes (NMC, LCO). |

| Hydrophobicity | High | Resists moisture uptake better than [EMIm][BF4], reducing HF formation risks. |

Critical Purification Protocol (Moisture Removal)

Warning: The tetrafluoroborate anion ([BF4]⁻) is susceptible to hydrolysis in the presence of water, generating hydrofluoric acid (HF), which corrodes cathode materials and current collectors.

Protocol:

-

Initial Assessment: Measure water content using Karl Fischer titration. Target: < 50 ppm.

-

Vacuum Drying:

-

Place [C12MIm][BF4] in a vacuum oven.

-

Temperature: Set to 60°C (above melting point to ensure liquid phase).

-

Pressure: < 10 Pa (0.1 mbar).

-

Duration: Minimum 24 hours.

-

-

Storage: Transfer immediately to an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

Electrolyte Formulation Protocols

Workflow Diagram: Preparation & Assembly

The following Graphviz diagram outlines the critical path from raw material handling to cell assembly.

Caption: Workflow for processing [C12MIm][BF4] from raw state to battery integration, emphasizing moisture control.

Protocol A: High-Voltage Additive Formulation

Objective: Enhance SEI stability and wettability of polyolefin separators. Base Electrolyte: 1.0 M LiPF₆ in EC:DEC (1:1 v/v).

-

Heating: Pre-heat [C12MIm][BF4] to 40°C until fully liquefied.

-

Dosing: Add [C12MIm][BF4] to the base electrolyte at 2.0 wt% .

-

Note: Concentrations >5% may decrease bulk ionic conductivity significantly due to viscosity.

-

-

Homogenization: Stir magnetically at 300 RPM for 2 hours at 25°C.

-

Visual Check: Ensure no phase separation occurs (C12 tail can induce micelle formation; clear solution indicates stable dispersion).

Protocol B: Gel Polymer Electrolyte (GPE)

Objective: Create a quasi-solid state electrolyte for flexible batteries.

-

Matrix Prep: Dissolve PVDF-HFP in Acetone (10 wt% solution).

-

IL Incorporation: Add [C12MIm][BF4] and LiTFSI salt to the solution.

-

Ratio: Polymer : IL : Salt = 1 : 2 : 0.5 (by weight).

-

-

Casting: Cast onto a glass plate or directly onto the cathode.

-

Evaporation: Allow acetone to evaporate (room temp, 12h), then vacuum dry at 60°C to remove trace solvent.

Electrochemical Characterization

Electrochemical Stability Window (LSV)

Purpose: Determine the anodic breakdown voltage.

-

Setup: 3-Electrode Cell.

-

Working Electrode: Platinum (Pt) disk or Glassy Carbon (polished).

-

Counter Electrode: Pt wire.

-

Reference Electrode: Ag/Ag⁺ (in organic solvent) or Li metal (for Li-ion context).

-

-

Protocol:

-

Perform Linear Sweep Voltammetry (LSV).[4]

-

Scan Rate: 1.0 mV/s (slow scan required for viscous ILs).

-

Range: OCP to 6.0 V vs Li/Li⁺.

-

-

Validation: The current response should remain negligible (< 10 µA/cm²) up to 4.5 V . A sharp rise indicates oxidation of the BF4 anion or the imidazolium ring.

Ionic Conductivity (EIS)

Purpose: Quantify transport limitations.

-

Setup: Blocking electrodes (Stainless Steel | Electrolyte | Stainless Steel).

-

Protocol:

-

Apply AC amplitude of 10 mV.

-

Frequency range: 1 MHz to 100 mHz.

-

Extract bulk resistance (

) from the high-frequency intercept of the Nyquist plot.

-

-

Calculation:

-

Where

is spacer thickness and

-

Mechanistic Insight: The Surfactant Effect

The unique value of [C12MIm][BF4] lies in its amphiphilic structure. The long hydrophobic C12 tail and the charged imidazolium head group drive self-assembly at the electrode interface.

Mechanism Diagram: Interfacial Protection

Caption: Self-assembly of [C12MIm]+ cations creates a protective monolayer, preventing solvent co-intercalation.

Explanation: The cationic head adsorbs to the negatively charged anode during charging. The long C12 tails orient away from the electrode, creating a "brush" layer. This physical barrier:

-

Excludes Solvent: Prevents bulky solvent molecules (like PC) from co-intercalating into graphite.

-

Suppresses Dendrites: Homogenizes the Li⁺ flux reaching the surface, reducing "hot spots" where dendrites nucleate.

Safety & Handling (MSDS Context)

-

Toxicity: Long-chain imidazolium salts exhibit higher cytotoxicity than short-chain analogs due to membrane disruption capabilities (similar to cationic surfactants). Handle with full PPE (gloves, goggles).

-

Hydrolysis Hazard: As emphasized, contact with water releases HF.

-

First Aid: In case of skin contact, use Calcium Gluconate gel immediately.

-

-

Disposal: Do not dispose of in aqueous waste streams. Collect as halogenated organic waste.

References

-

Thermal & Physical Properties of Long-Chain ILs

- Title: "Physical and electrochemical properties of 1-alkyl-3-methylimidazolium tetrafluorobor

- Source: ResearchG

-

URL:

-

Surfactant Behavior & Self-Assembly

-

Electrochemical Stability of BF4 Anions

- Title: "Temperature-Dependent Electrochemical Stability Window of ... Anion Based Ionic Liquids"

- Source: NIH / PMC

-

URL:

-

Application as Additive (Analogous C2/C4 Data)

Sources

- 1. Activation of CO2 by ionic liquid EMIM–BF4 in the electrochemical system: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. electrochemsci.org [electrochemsci.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iolitec.de [iolitec.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate in Biomass Processing

Executive Summary

1-Dodecyl-3-methylimidazolium tetrafluoroborate (

This guide details the application of

Critical Warning: Users must strictly control pH and temperature to mitigate the hydrolysis of the tetrafluoroborate (

Part 1: Chemical Profile & Mechanistic Insight[2]

The Molecule: A "Designer" Surfactant

is not merely a solvent; it is a cationic surfactant. The| Property | Value / Characteristic | Impact on Processing |

| Formula | Amphiphilic structure enables micelle formation.[1] | |

| Critical Micelle Concentration (CMC) | ~9–12 mM (in water) | Low CMC allows effective use at low concentrations (0.01–0.1 M), reducing cost. |

| Viscosity | High (Pure state) | Operational Constraint: Must be used as an aqueous solution or binary mixture to facilitate mass transfer. |

| Hydrophobicity | High ( | Excellent affinity for cell membrane lipids and non-polar metabolites. |

| Anion Stability | Moderate ( | Risk: Hydrolyzes to HF in acidic/hot aqueous environments. |

Mechanism of Action: Micellar Solubilization

In biomass processing,

-

Membrane Disruption: The hydrophobic

tail inserts into the phospholipid bilayer of the biomass cell wall, increasing permeability and causing cell lysis. -

Micellar Encapsulation: Above the CMC, the IL forms micelles. Hydrophobic target molecules (e.g., essential oils, lipids) are solubilized within the hydrophobic core of the micelle, protecting them from the aqueous bulk and preventing re-precipitation.

Figure 1: Mechanism of surfactant-mediated extraction. The IL monomers disrupt the cell wall, while micelles solubilize the released hydrophobic compounds.

Part 2: Protocol – Microwave-Assisted Micellar Extraction (MAME)

Objective: Extract hydrophobic flavonoids (e.g., quercetin, rutin) or lipids from dried biomass using

Reagents & Equipment

-

Solvent: 0.5 M

aqueous solution. -

Buffer: Phosphate buffer (pH 7.0) – Crucial to prevent hydrolysis.

-

Biomass: Dried, ground (< 40 mesh).

-

Equipment: Microwave reactor (closed vessel system with temp control).

Step-by-Step Protocol

Step 1: Solvent Preparation (The "Safe" Mix)

Dissolve

-

Why: Pure IL is too viscous. The buffer prevents the pH from dropping, which would catalyze the degradation of

into

Step 2: Solid-Liquid Mixing

Mix biomass with the IL solution at a ratio of 1:15 to 1:20 (g/mL) in the microwave vessel.

-

Optimization: Higher ratios improve mass transfer but increase solvent recycling costs.

Step 3: Microwave Irradiation

Program the reactor:

-

Power: 300–500 W (Ramp to temperature).

-

Temperature: 60°C – 80°C. DO NOT EXCEED 90°C.

-

Time: 10 – 15 minutes.

-

Insight: The ionic nature of

couples efficiently with microwave energy, generating rapid internal heating (dielectric heating) that explodes cell structures from within.

Step 4: Separation & Recovery

-

Filtration: Filter the hot mixture to remove solid biomass residue.

-

Cloud Point Extraction (Optional): Cool the filtrate to 4°C. Long-chain ILs often exhibit a Krafft point or Upper Critical Solution Temperature (UCST). The IL-rich phase (containing the extract) may separate from the water phase.

-

Back-Extraction: If no phase separation occurs, add a non-polar solvent (e.g., ethyl acetate) to the aqueous IL extract. Shake and separate. The hydrophobic bioactives will migrate to the organic layer; the IL remains in the aqueous layer for recycling.

Part 3: Critical Safety & Stability (The Hazard)

The tetrafluoroborate anion is metastable. In the presence of water and heat, it undergoes hydrolysis:

Safety Protocol:

-

pH Monitoring: Always maintain pH > 6. Acidic conditions accelerate HF formation.

-

Glassware Etching: If you observe "frosting" on your glassware, HF is present. Switch to PTFE (Teflon) vessels immediately.

-

Calcium Gluconate: Keep calcium gluconate gel nearby as a first-aid antidote for potential HF skin exposure.

Part 4: Experimental Workflow & Decision Matrix

Figure 2: Operational workflow for extracting hydrophobic compounds using [C12mim][BF4].

Part 5: Comparative Data (IL vs. Conventional)

| Parameter | Conventional (Ethanol Reflux) | [C12mim][BF4] (MAE) | Advantage |

| Time | 2 – 4 Hours | 10 – 15 Minutes | Throughput |

| Temperature | 80°C (Boiling) | 60°C | Thermal Preservation |

| Yield | Baseline (100%) | 115% – 130% | Surfactant Effect |

| Solvent Vol | High | Low (Aqueous soln) | Green Chemistry |

| Selectivity | Low (Extracts all polars) | High (Tunable by chain) | Purification Load |

References

-

Ventura, S. P. M., et al. (2012). "Ionic liquids as novel solvents for the extraction of bioactive compounds from biomass." Chemical Reviews. Link

-

Saha, S., et al. (2017). "Potential toxicity of ionic liquid ([C12mim]BF4) on the growth and biochemical characteristics of a marine diatom." Aquatic Toxicology. Link

-

He, Y., et al. (2013). "Interactions between ionic liquid surfactant [C12mim]Br and DNA in dilute brine." Colloids and Surfaces B: Biointerfaces. Link

-

Ahmad, I., et al. (2017). "Ionic Liquid-Based Microwave-Assisted Extraction: Fast and Green Extraction Method of Secondary Metabolites."[2] Pharmacognosy Reviews. Link

-

Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A. Link

Sources

Application Note: Antimicrobial Profiling of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate against Escherichia coli

[1][2]